Succinate
Overview
Description
Succinate, also known as butanedioic acid, is a dicarboxylic acid with the chemical formula C4H6O4. It is a colorless crystalline solid that occurs naturally in various plants, animal tissues, and microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Succinate can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common chemical synthesis route involves the hydrogenation of maleic acid or maleic anhydride. The reaction typically occurs in the presence of a catalyst such as palladium on carbon under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often utilizes microbial fermentation due to its cost-effectiveness and environmental benefits. Microorganisms such as Actinobacillus succinogenes and Basfia succiniciproducens are commonly used for this purpose. The fermentation process involves the conversion of renewable biomass, such as lignocellulose, into this compound under anaerobic conditions .
Chemical Reactions Analysis
Types of Reactions: Succinate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and enzymes such as this compound dehydrogenase.
Reduction: Reducing agents like sodium borohydride or biological enzymes.
Substitution: Alcohols and acid catalysts are typically used in esterification reactions.
Major Products:
Oxidation: Fumarate
Reduction: Succinic semialdehyde, gamma-aminobutyric acid
Substitution: Succinic esters
Scientific Research Applications
Succinate has a wide range of applications in scientific research, including:
Biology: Plays a role in cellular metabolism and signaling pathways.
Industry: Used in the production of food additives, pharmaceuticals, and agricultural products.
Mechanism of Action
Succinate exerts its effects primarily through its role in the tricarboxylic acid cycle. It serves as an electron donor in the production of fumaric acid and flavin adenine dinucleotide (FADH2), which are essential for cellular respiration and energy production . Additionally, this compound acts as a signaling molecule, influencing various cellular processes such as gene expression and immune responses .
Comparison with Similar Compounds
Malic Acid: Another intermediate in the tricarboxylic acid cycle, involved in the conversion of fumarate to oxaloacetate.
Fumaric Acid: Formed by the oxidation of succinate and involved in the tricarboxylic acid cycle.
Glutaric Acid: A dicarboxylic acid with a longer carbon chain, used in the synthesis of polymers and resins.
This compound’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036772 | |
Record name | Succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-14-4 | |
Record name | Succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinate dianion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, ion(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINATE DIANION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ326AG789 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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